

Azoxystrobin-d4 CAS number and molecular weight

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Compound of Interest

Compound Name: Azoxystrobin-d4

Cat. No.: B583907

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Technical Guide: Azoxystrobin-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Azoxystrobin-d4**, a deuterated isotopologue of the broad-spectrum fungicide Azoxystrobin. This document is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds for quantitative analysis and metabolic studies.

Core Physicochemical Data

Azoxystrobin-d4 serves as an ideal internal standard for mass spectrometry-based quantification of Azoxystrobin due to its similar chemical and physical properties to the parent compound, with the key difference being its increased mass.

Property	Value
CAS Number	1346606-39-0
Molecular Formula	C ₂₂ H ₁₃ D ₄ N ₃ O ₅
Molecular Weight	407.41 g/mol

Synthesis Overview

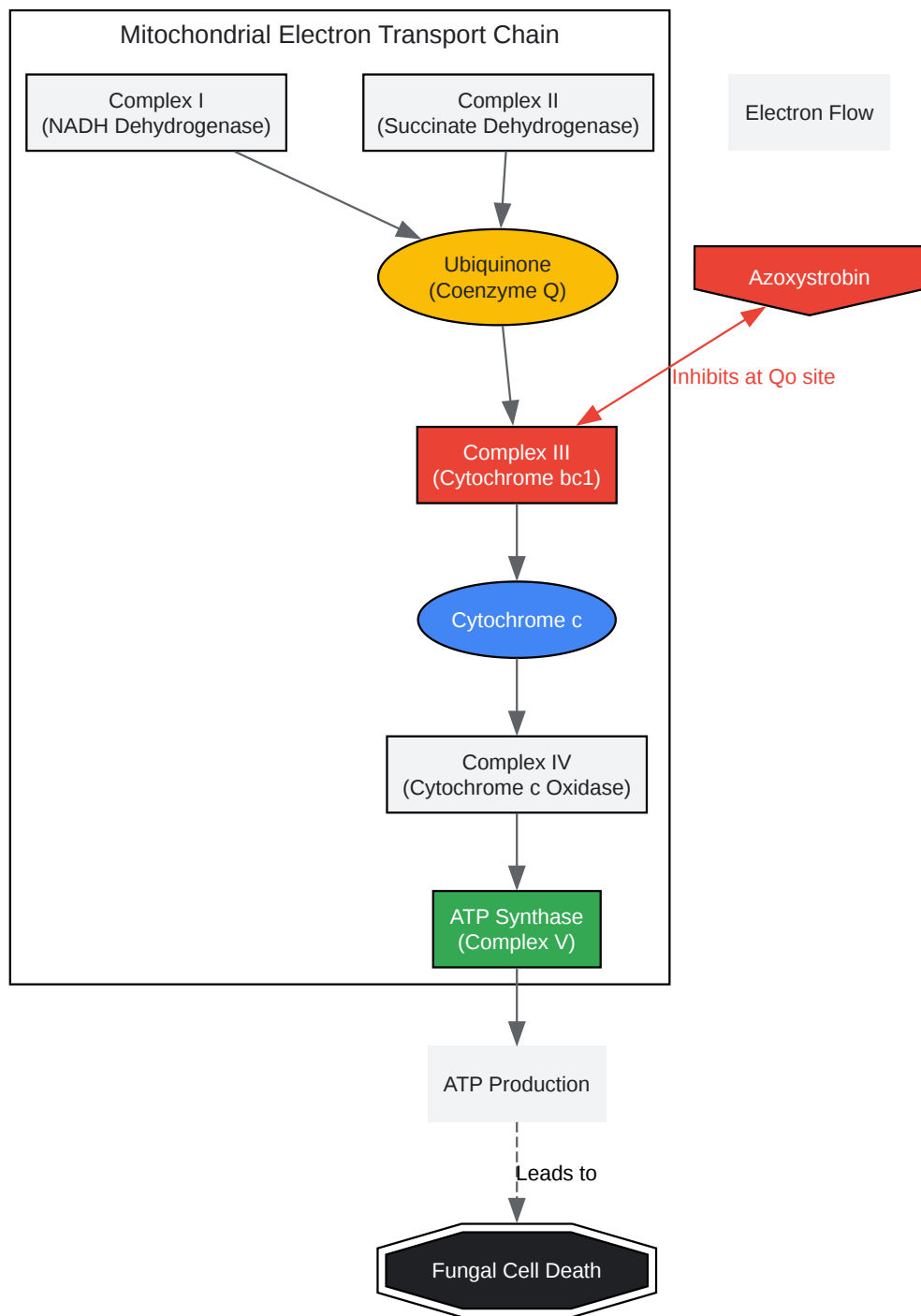
While a detailed, publicly available protocol for the specific synthesis of **Azoxystrobin-d4** is not readily found in the literature, a plausible synthetic route can be inferred from established Azoxystrobin synthesis methods. The deuterium labeling is typically introduced on the cyanophenoxy ring.

A general synthetic approach involves the coupling of key intermediates. One common method for synthesizing Azoxystrobin is through a multi-step process that includes a key coupling reaction. To introduce the deuterium atoms, a deuterated precursor, 2-cyano-d4-phenol, would be utilized in the final etherification step with an appropriate pyrimidine intermediate.

Mechanism of Action: Inhibition of Mitochondrial Respiration

Azoxystrobin, and by extension **Azoxystrobin-d4**, functions by inhibiting mitochondrial respiration in fungi. It specifically targets the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain. By binding to this site, Azoxystrobin blocks the transfer of electrons from ubiquinol to cytochrome c, which in turn halts the production of ATP, the primary energy currency of the cell. This disruption of the energy supply ultimately leads to the cessation of fungal growth and spore germination.

Simplified Signaling Pathway of Azoxystrobin's Mechanism of Action

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Caption: Simplified diagram of Azoxystrobin's inhibitory action on the mitochondrial electron transport chain.

Experimental Protocol: Quantification of Azoxystrobin in Food Matrices using Azoxystrobin-d4 as an Internal Standard

This protocol outlines a general procedure for the analysis of Azoxystrobin residues in food samples, such as fruits and vegetables, using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis. **Azoxystrobin-d4** is used as an internal standard to ensure accuracy and precision.

1. Sample Preparation (QuEChERS)

- Homogenization: Homogenize a representative sample of the food matrix (e.g., 10-15 g) to a uniform consistency.
- Extraction:
 - Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
 - Add 10 mL of acetonitrile.
 - Spike the sample with a known concentration of **Azoxystrobin-d4** internal standard solution.
 - Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
 - Shake vigorously for 1 minute.
 - Centrifuge at ≥3000 rcf for 5 minutes.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

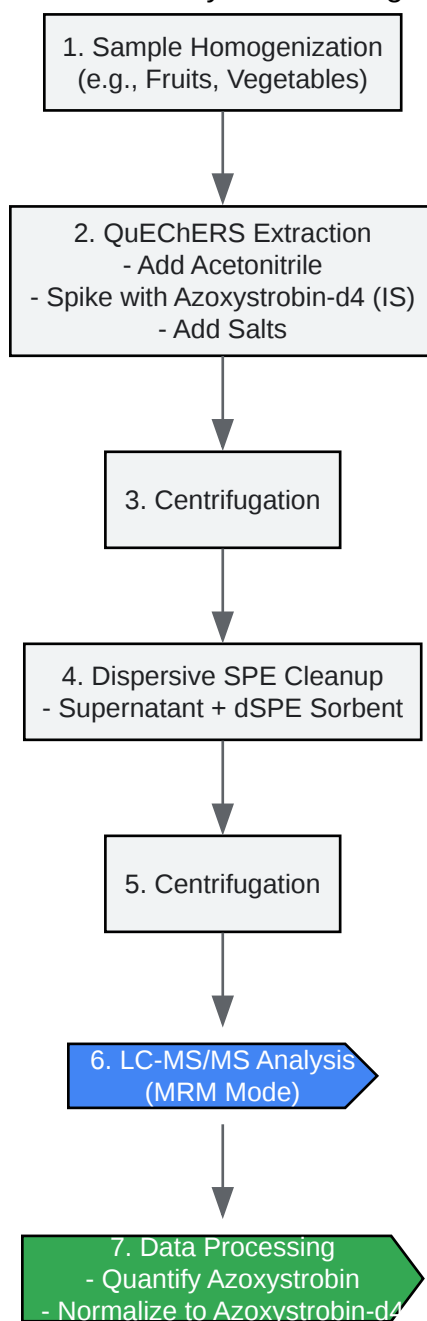
- Transfer an aliquot of the acetonitrile supernatant (e.g., 6 mL) to a 15 mL d-SPE tube containing a cleanup sorbent (e.g., 900 mg MgSO₄, 150 mg PSA). The choice of sorbent may vary depending on the matrix.
- Shake for 30 seconds.
- Centrifuge at ≥3000 rcf for 5 minutes.
- Final Extract:
 - Transfer the cleaned extract into a vial for LC-MS/MS analysis. The extract may be diluted with an appropriate solvent if necessary.

2. LC-MS/MS Analysis

- Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.
- LC Conditions (Typical):
 - Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 μm).
 - Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
 - Flow Rate: 0.3 mL/min.
 - Injection Volume: 5 μL.
- MS/MS Conditions (Typical):
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Scan Type: Multiple Reaction Monitoring (MRM).
 - MRM Transitions:
 - Azoxystrobin: Quantifier and qualifier transitions should be optimized (e.g., m/z 404.1 → 372.1 and 404.1 → 344.1).

- **Azoxystrobin-d4**: Monitor the corresponding mass-shifted transitions (e.g., m/z 408.1 - > 376.1).

Analytical Workflow for Azoxystrobin using Azoxystrobin-d4



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Caption: A typical analytical workflow for the quantification of Azoxystrobin in food samples using a deuterated internal standard.

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